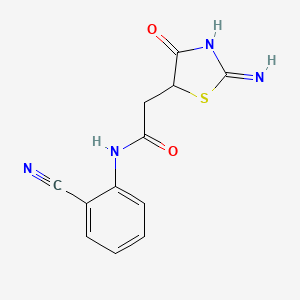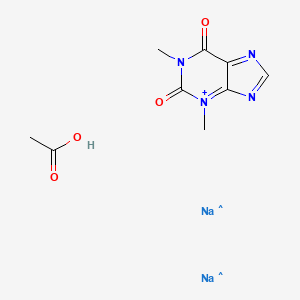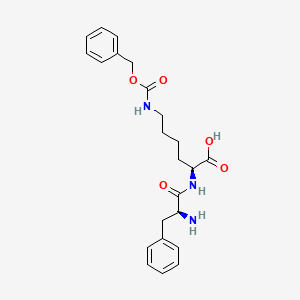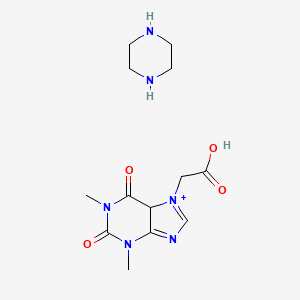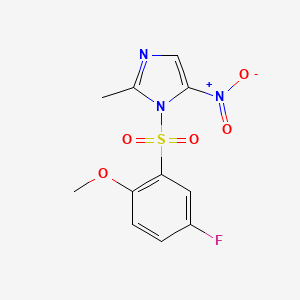
1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a methoxy group, a sulfonyl group, a methyl group, and a nitro group attached to an imidazole ring. Its unique structure makes it a valuable reagent in organic synthesis and a potential candidate for various industrial applications.
Preparation Methods
The synthesis of 1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 5-fluoro-2-methoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 5-fluoro-2-methoxybenzoic acid with thionyl chloride under reflux conditions.
Formation of the imidazole ring: The sulfonyl chloride is then reacted with 2-methyl-5-nitroimidazole in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, contributing to its biological activity .
Comparison with Similar Compounds
1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole can be compared with other similar compounds, such as:
5-fluoro-2-methoxybenzenesulfonyl chloride: This compound is a key intermediate in the synthesis of the target compound and shares similar reactivity.
2-fluoro-5-methylbenzenesulfonyl chloride: Another sulfonyl chloride derivative with similar chemical properties but different substitution patterns.
5-fluoro-2-methoxybenzene-1-sulfonyl chloride: A closely related compound with similar applications in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential biological activity.
Properties
Molecular Formula |
C11H10FN3O5S |
|---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C11H10FN3O5S/c1-7-13-6-11(15(16)17)14(7)21(18,19)10-5-8(12)3-4-9(10)20-2/h3-6H,1-2H3 |
InChI Key |
ZIUYYWYIBNZFHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1S(=O)(=O)C2=C(C=CC(=C2)F)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



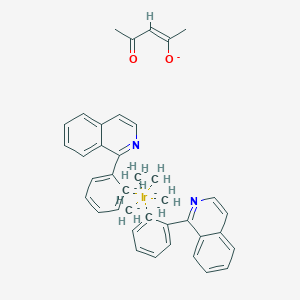
![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylate](/img/structure/B12344854.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12344859.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B12344860.png)
![9-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12344877.png)
![ethyl 6-methyl-2-sulfanylidene-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12344879.png)
![2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B12344884.png)

